molecular formula C20H16FN3O3S2 B2505138 N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-fluorobenzenesulfonamide CAS No. 1021116-77-7

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-fluorobenzenesulfonamide

Cat. No. B2505138
CAS RN: 1021116-77-7
M. Wt: 429.48
InChI Key: VDSAOZNQZXQMJE-UHFFFAOYSA-N
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Description

The compound N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-fluorobenzenesulfonamide is a chemical entity that appears to be related to a class of compounds known for their biological activity, particularly as enzyme inhibitors or receptor antagonists. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as thiazolo[3,2-a]pyrimidin and benzenesulfonamide are present in the compounds discussed in the papers, suggesting a potential for similar biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that often include the condensation of various anilines with intermediates obtained from reactions with dimethylformamide dimethylacetal . The synthesis of benzenesulfonamide derivatives, as seen in the first paper, involves structure-activity relationship (SAR) studies to optimize the inhibitory potency of the compounds . Although the exact synthesis of the compound is not detailed, it is likely to involve similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of compounds similar to the one includes a thiazolo[3,2-a]pyrimidin core, which is a common feature in many biologically active compounds. The presence of substituents such as methyl groups and a fluorobenzene moiety can significantly affect the compound's binding affinity and selectivity towards its biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of such compounds are crucial for enhancing their biological activity. For instance, the introduction of a fluorine atom in the benzenesulfonamide moiety can lead to improved pharmacokinetic properties and metabolic stability . The reactivity of the thiazolo[3,2-a]pyrimidin core can also be manipulated to generate a variety of analogs with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's solubility, stability, and ability to cross biological membranes. The introduction of a fluorine atom often increases the lipophilicity of the compound, which can be beneficial for oral bioavailability .

Scientific Research Applications

Fluorescent Probes for Toxic Benzenethiols Detection

The development of fluorescent probes for the detection of toxic benzenethiols over biologically active aliphatic thiols highlights the importance of sulfonamide compounds in environmental and biological sciences. These probes are designed for selective discrimination, demonstrating the potential for sulfonamide derivatives in creating sensitive and selective detection techniques useful in chemical, biological, and environmental studies (Wang et al., 2012).

Investigation of Peripheral Benzodiazepine Receptors (PBRs)

Sulfonamide derivatives have also been synthesized for studying the peripheral benzodiazepine receptors (PBRs), showcasing their utility in neurodegenerative disorder research. These compounds, through their selective binding to PBRs, provide insights into the role of PBRs in neurodegeneration, offering a pathway for developing novel diagnostic and therapeutic tools (Fookes et al., 2008).

Anticancer and DNA Interaction Studies

Ternary copper(II)-sulfonamide complexes have been explored for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. The variation in the sulfonamide derivative impacts the interaction with DNA, offering a method for inducing cell death primarily through apoptosis. Such studies underline the potential of sulfonamide compounds in cancer research, providing a foundation for developing new anticancer agents (González-Álvarez et al., 2013).

Photosensitizers for Photodynamic Therapy

Sulfonamide derivatives have been utilized in the synthesis of zinc phthalocyanines with high singlet oxygen quantum yields. These compounds are significant for their application in photodynamic therapy, a treatment method for cancer, demonstrating the role of sulfonamide derivatives in developing effective photosensitizers with potential therapeutic applications (Pişkin et al., 2020).

Synthesis and Biological Evaluation of Thiourea Derivatives

Thiourea derivatives bearing the benzenesulfonamide moiety have been synthesized and evaluated for their antimycobacterial activity. Such compounds, inspired by antituberculosis pro-drugs, highlight the importance of sulfonamide derivatives in developing new therapeutic agents for infectious diseases (Ghorab et al., 2017).

Future Directions

The thiazolopyrimidine moiety, a key part of this compound, can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . This suggests potential future directions in the design of new medicines, including anticancer drugs .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown due to the lack of research. .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research. .

Action Environment

, which might also affect the compound’s action.

properties

IUPAC Name

N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S2/c1-12-13(2)22-20-24(19(12)25)18(11-28-20)14-4-3-5-16(10-14)23-29(26,27)17-8-6-15(21)7-9-17/h3-11,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSAOZNQZXQMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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